Indole-3-carbinol hydrate

Übersicht

Beschreibung

Indole-3-carbinol (I3C) and its derivatives are products of glucosinolate hydrolysis, catalyzed by the enzyme myrosinase. I3C, under acidic conditions, polymerizes into various compounds such as 3,3'-diindolylmethane (DIM), showcasing protective effects on chronic liver injuries and other conditions. I3C and DIM exhibit pleiotropic protective roles through mechanisms including transcriptional regulation, oxidative stress alleviation, and modulation of enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances (Si-Qi Wang et al., 2016).

Synthesis Analysis

The synthesis of indoles, including I3C, is a significant area in organic chemistry, inspiring numerous methodologies over the years. A comprehensive classification of indole synthesis methods addresses the construction of the indole nucleus through various strategic approaches, focusing on the last bond formation in the indole ring and differentiating techniques based on the type of bond formation involved (D. Taber & Pavan K. Tirunahari, 2011).

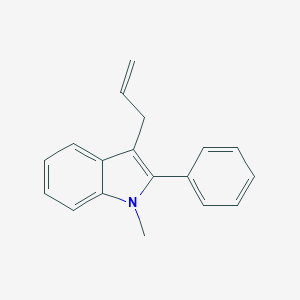

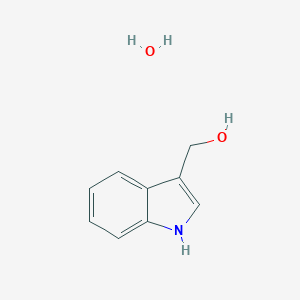

Molecular Structure Analysis

I3C's molecular structure is critical to its biological activities, including anti-cancer properties. The instability of I3C in acidic media, leading to polymerization, poses challenges for its extraction and detection, making the understanding and optimization of its molecular structure crucial for its application in health and disease management (Mohamed Nagia et al., 2023).

Chemical Reactions and Properties

I3C's chemical properties, particularly its reactivity and conversion into biologically active compounds such as DIM, are foundational to its chemoprotective effects. The rapid conversion of I3C into its derivatives, such as DIM, upon oral administration, suggests that these derivatives may play a more direct role in chemoprotection than I3C itself (H. Bradlow, 2008).

Physical Properties Analysis

The physical properties of I3C, such as its solubility, stability, and polymerization behavior in different environments, are essential for its extraction, formulation, and application in various health-related fields. These properties are influenced by I3C's molecular structure and the conditions under which it is stored and utilized (Mohamed Nagia et al., 2023).

Chemical Properties Analysis

The chemical behavior of I3C, including its interactions with other molecules and its role in inducing biochemical pathways for liver protection and cancer prevention, is a focal point of research. Its ability to modulate enzyme activity, influence signaling pathways, and interact with DNA to regulate cell proliferation and apoptosis underlines the importance of understanding I3C's chemical properties (Si-Qi Wang et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential : I3C has been identified as a natural anticancer agent and is in clinical trials for cancer prevention. It has shown efficacy in blocking growth factor-stimulated Akt activation, which is crucial in cancer development (Chao et al., 2007).

Chemoprevention in Breast Cancer : I3C has been evaluated for its effectiveness in preventing chemically-induced mammary tumors. It demonstrates a significant reduction in cancer multiplicity when administered during the initiation and promotion phases of carcinogenesis (Grubbs et al., 1995).

Oligomerization Studies : Research on the oligomerization of I3C in acidic media has been conducted. This is important as I3C's biological activity is partly dependent on its conversion to active substances in acidic conditions (Grose & Bjeldanes, 1992).

Inhibiting Breast Cancer Cell Invasion and Migration : I3C significantly inhibits cell adhesion, spreading, and invasion in breast cancer cells. It's associated with up-regulation of PTEN and E-cadherin, indicating its anti-cancer activities (Meng et al., 2000).

Treatment for Recurrent Respiratory Papillomatosis : A phase I trial using I3C for treating recurrent respiratory papillomatosis showed promising results. A significant number of patients had a cessation of papilloma growth, suggesting I3C's potential as a treatment option (Rosen et al., 1998).

Quality Control in Nutraceuticals : A method for determining I3C in nutraceuticals has been developed, indicating its growing use in commercial preparations as a dietary supplement for cancer prevention (Fibigr et al., 2016).

Review of I3C as Anticarcinogen or Tumor Promoter : A review on I3C indicates its anticarcinogenic effects in experimental animals, but some studies also suggest its potential in promoting carcinogenesis, highlighting the need for more research in this area (Dashwood, 1998).

Enhancement of Carcinogenesis : In some studies, I3C has shown to enhance carcinogenesis depending on the exposure protocol and species, revealing the complexity of its effects on cancer development (Bailey et al., 1987).

Antioxidant Properties : An in silico study evaluated the antioxidant activity of natural I3C derivatives against radicals. Some I3C derivatives exhibit strong radical scavenging activities, suggesting potential dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).

Antitumor Agent Development : A novel indole-3-carbinol derived antitumor agent, OSU-A9, has been developed with improved chemical stability and potency in targeting multiple aspects of cancer cell survival, indicating its potential in prostate cancer therapy (Weng et al., 2007).

Antiplatelet and Antithrombotic Activity : I3C has been studied for its antiplatelet and antithrombotic activities both in vitro and in vivo. It significantly inhibits platelet aggregation and thromboxane B2 formation, suggesting its potential as an antithrombotic agent (Park et al., 2008).

Wirkmechanismus

Target of Action

Indole-3-carbinol (I3C) primarily targets the aryl hydrocarbon receptor (AhR) . It also interacts with PTEN through WWP1 inhibition . These targets play crucial roles in cellular signaling pathways, influencing cell division, apoptosis, and angiogenesis .

Mode of Action

I3C interacts with its targets to induce significant changes in cellular processes. It activates AhR, which inhibits the activation of receptor-interacting protein kinase 1 (RIPK1) and suppresses NF-κB activation, decreasing the expression of proinflammatory cytokines . I3C also reactivates PTEN, a tumor suppressor, by inhibiting WWP1 .

Pharmacokinetics

The pharmacokinetics of I3C involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . Its metabolite, diindolylmethane (DIM), persists in plasma and tissues for a longer duration .

Result of Action

The action of I3C leads to molecular and cellular effects. It reduces oxidative stress, impedes DNA synthesis, and influences the activation, proliferation, and apoptosis of target cells . I3C also inhibits the proinflammatory cytokines and chemokines, reducing induced liver injuries .

Action Environment

Environmental factors, particularly diet, can influence the action of I3C. For instance, I3C is a natural product found in cruciferous vegetables like broccoli, kale, and brussels sprouts . Its dietary inclusion could prevent some diseases . .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

While there is a growing body of evidence from both in vitro and in vivo models that these compounds possess strong potential to prevent several forms of chronic disease such as inflammation, obesity, diabetes, cardiovascular disease, cancer, hypertension, neurodegenerative diseases, and osteoporosis , more research is needed to fully understand the potential of Indole-3-carbinol hydrate in various applications.

Eigenschaften

IUPAC Name |

1H-indol-3-ylmethanol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123334-15-6 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)